N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 202865-65-4
VCID: VC3783563
InChI: InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H
SMILES: C1=CC(=C(C=C1Br)C=NO)F
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

CAS No.: 202865-65-4

Cat. No.: VC3783563

Molecular Formula: C7H5BrFNO

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine - 202865-65-4

Specification

CAS No. 202865-65-4
Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
IUPAC Name N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H
Standard InChI Key JXINJMATTXHEET-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C=NO)F
Canonical SMILES C1=CC(=C(C=C1Br)C=NO)F

Introduction

Structural Characteristics and Classification

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine belongs to the class of hydroxylamines, characterized by the presence of a hydroxyl group (-OH) attached to an amine nitrogen. This compound features a unique molecular architecture with halogen substituents (bromine and fluorine) on the aromatic ring, positioned at specific locations to create distinctive electronic and steric effects. The basic structure incorporates a phenyl ring with bromine at the 5-position and fluorine at the 2-position, with a methylidene group connecting the ring to the hydroxylamine functional group.

The molecular formula for this compound is C₇H₅BrFNO, with a calculated molecular weight of approximately 218.02 g/mol. This places it in the same mass range as its structural isomer (NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine, though with different substitution patterns that would influence its chemical behavior.

The compound can be classified under several chemical categories simultaneously:

  • Hydroxylamines (due to the N-OH functional group)

  • Halogenated aromatic compounds (due to the presence of bromine and fluorine)

  • Imines (due to the C=N double bond)

  • Schiff bases (as a subclass of imines)

Physical and Chemical Properties

Physical Properties

Based on the properties of similar halogenated hydroxylamines, N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would likely appear as a crystalline solid at room temperature. The presence of halogen substituents contributes to specific physical characteristics, including:

PropertyExpected Value or Characteristic
Physical StateSolid at room temperature
ColorLikely white to pale yellow crystalline solid
SolubilitySoluble in organic solvents (ethanol, THF); limited water solubility
Melting PointExpected range of 90-150°C
Molecular Weight218.02 g/mol

The physical properties would be influenced by intermolecular forces, including potential hydrogen bonding through the hydroxylamine moiety and halogen bonding interactions involving the bromine and fluorine atoms.

Chemical Properties

The chemical behavior of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine is determined by its functional groups and electronic structure. Key chemical properties include:

  • The hydroxylamine group (N-OH) provides both nucleophilic character and hydrogen bonding capability

  • The C=N double bond offers sites for addition reactions and potential for stereoisomerism

  • The bromine at the 5-position serves as a potential site for nucleophilic aromatic substitution or metal-catalyzed coupling reactions

  • The fluorine at the 2-position creates electronic effects that influence the reactivity of adjacent positions

The combined influence of these structural elements creates a unique reactivity profile that distinguishes this compound from other hydroxylamines or halogenated derivatives.

Synthesis Methodologies

Reaction Conditions and Optimization

Based on synthetic approaches used for similar halogenated compounds, the following reaction conditions might be applicable:

ParameterOptimal Conditions
Solvent SystemEthanol, THF, or ethanol/water mixtures
TemperatureRoom temperature to 45°C
Reaction Time2-24 hours
pH ConditionsSlightly acidic to neutral
CatalystPotentially acid catalysis
PurificationRecrystallization or column chromatography

Drawing parallels from the synthesis of 5-bromo-N-methyl-2-nitroaniline, which involves nucleophilic aromatic substitution reactions with methylamine, the formation of the hydroxylamine derivative would likely follow a similar nucleophilic attack mechanism, though with different reagents and substituent effects .

Synthetic Challenges and Considerations

Several factors would influence the synthesis of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine:

  • The relative positions of the bromine and fluorine substituents might affect the reactivity of the benzaldehyde precursor

  • The stability of the hydroxylamine product under reaction conditions would need to be considered

  • Potential side reactions, including further oxidation or reduction of the hydroxylamine group

  • Purification challenges due to the potential formation of stereoisomers or related byproducts

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with similar compounds, N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would exhibit characteristic NMR patterns:

¹H NMR Predicted Spectral Features:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (position 3)7.4-7.8doublet of doublets1H
Aromatic H (position 4)7.2-7.6multiplet1H
Aromatic H (position 6)7.5-8.0doublet1H
Methylidene H (CH=N)8.0-8.5singlet1H
Hydroxyl H (N-OH)10.0-11.0broad singlet1H

The coupling patterns would be influenced by the fluorine atom, which would create additional splitting in the aromatic region. The exact chemical shifts would depend on solvent conditions and concentration.

Infrared (IR) Spectroscopy

Key IR absorption bands for N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would include:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretching (hydroxylamine)3200-3400
C=N stretching1610-1640
Aromatic C=C stretching1450-1600
C-F stretching1000-1100
C-Br stretching500-600

These spectral features would provide valuable information for structural confirmation and purity assessment.

Mass Spectrometry

In mass spectrometric analysis, N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would exhibit characteristic fragmentation patterns:

FeatureExpected Observation
Molecular Ionm/z 218/220 (with characteristic bromine isotope pattern)
Major Fragmentsm/z 202 (loss of OH), m/z 139 (loss of Br)
Base PeakDependent on ionization method

The presence of bromine would create a distinctive isotope pattern with nearly equal intensity peaks at M and M+2, a characteristic feature of monobrominated compounds.

Chemical Reactivity

Reactivity of the Hydroxylamine Group

The hydroxylamine functionality (N-OH) in N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would participate in several reaction types:

  • Reduction to form the corresponding amine derivatives

  • Oxidation to nitroso or nitro compounds under appropriate conditions

  • Nucleophilic reactions through the nitrogen atom

  • Hydrogen bonding interactions in complex formation

  • Coordination chemistry with transition metals through the N and O atoms

Halogen-Mediated Reactivity

The presence of bromine at the 5-position provides opportunities for various transformations:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira)

  • Lithium-halogen exchange reactions

  • Nucleophilic aromatic substitution under forcing conditions

  • Radical-mediated transformations

The fluorine substituent at the 2-position would contribute electronic effects that could modify the reactivity at other positions of the aromatic ring.

Structure-Reactivity Relationships

The specific substitution pattern in N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine creates unique electronic distributions that influence its chemical behavior:

Application AreaPotential Role
Pharmacophore DevelopmentScaffold for bioactive compounds
Structure-Activity Relationship StudiesProbe for electronic and steric effects
Drug DevelopmentBuilding block for complex molecules with therapeutic potential
Enzyme InhibitorsPotential interactions with specific enzyme active sites

The hydroxylamine functional group has been associated with various biological activities, including antioxidant properties and potential interactions with biological targets.

Synthetic Organic Chemistry

In synthetic chemistry, this compound could serve as:

  • An intermediate for the preparation of more complex halogenated derivatives

  • A substrate for selective functionalization reactions

  • A precursor for heterocyclic ring formations

  • A reagent in specific transformations leveraging the reactivity of both the C=N-OH functionality and the halogenated aromatic ring

The presence of bromine at the 5-position would be particularly valuable for metal-catalyzed coupling reactions to create carbon-carbon bonds at this position.

Analytical and Structural Chemistry

The unique structural features of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine make it potentially useful in:

  • Structure-property relationship studies

  • Investigations of noncovalent interactions (hydrogen bonding, halogen bonding)

  • Crystallographic studies of packing arrangements and intermolecular interactions

  • Development of analytical methods for related compounds

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